molecular formula C21H17ClFN5OS B2423246 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 886924-99-8

2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No. B2423246
CAS RN: 886924-99-8
M. Wt: 441.91
InChI Key: PUXLLHNCUBTFLG-UHFFFAOYSA-N
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Description

2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H17ClFN5OS and its molecular weight is 441.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

Compounds containing the 1,2,4-triazole ring system, similar to the one in the query, have attracted significant interest due to their wide range of pharmacological activities. These activities include antimicrobial, anti-inflammatory, antitumor, and antiviral effects among others. The synthesis of such compounds involves condensation reactions under specific conditions, with their structure confirmed through spectroscopic methods such as H1NMR, IR spectra, and mass spectrometry. The antimicrobial activity, particularly against bacterial and fungal strains, has been a significant focus of research in this domain (Mahyavanshi, Parmar, & Mahato, 2011).

Anticancer Potential

The derivatives of benzothiazole and imidazole, structurally related to the queried compound, have been explored for their anticancer potential. Research into fluoro-substituted compounds, akin to the fluorophenyl moiety present in the queried compound, has shown activity against lung cancer cell lines at low concentrations, suggesting a promising avenue for the development of new anticancer agents (Hammam et al., 2005).

Insecticidal Activity

Explorations into heterocycles incorporating a thiadiazole moiety have revealed potential insecticidal properties against pests like the cotton leafworm. Such studies imply that compounds with similar structural elements could serve as leads in the development of novel insecticides (Fadda et al., 2017).

Anti-inflammatory Activity

Research into N-(3-chloro-4-fluorophenyl) derivatives, similar in structure to the queried compound, has identified significant anti-inflammatory activity. Such findings underscore the potential of these compounds in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies have also delved into the photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs. These compounds have shown promise in applications ranging from dye-sensitized solar cells to molecular docking with proteins, highlighting their versatility in both medicinal and material science applications (Mary et al., 2020).

properties

IUPAC Name

2-[[5-[(4-chlorophenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN5OS/c22-16-9-7-15(8-10-16)13-19-25-26-21(28(19)27-11-3-4-12-27)30-14-20(29)24-18-6-2-1-5-17(18)23/h1-12H,13-14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXLLHNCUBTFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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